molecular formula C13H10N4O2 B561778 1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine CAS No. 303173-40-2

1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine

Cat. No.: B561778
CAS No.: 303173-40-2
M. Wt: 257.267
InChI Key: YOWIYVXZLOSSJZ-FIBGUPNXSA-N
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Description

“1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine” is a derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is one of the most abundant heterocyclic amines (HCAs) in cooked meat . PhIP is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . The carbonyl compounds required for the formation of the PhIP ring are traditionally part of this reaction .


Molecular Structure Analysis

The molecular structure of PhIP includes a phenyl group attached to an imidazo[4,5-b]pyridine ring. The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

In human and rat hepatocytes, the major biotransformation pathway of PhIP involves cytochrome P4501A2 (CYP1A2)-mediated N-oxidation to form the genotoxic metabolite 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP), which undergoes glucuronidation at the N2 and N3 positions of PhIP to form stable conjugates .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various chemical databases .

Mechanism of Action

PhIP can induce gene expression changes within cells, and the pathways most affected are related to cancer and other chronic diseases . It mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases .

Safety and Hazards

PhIP is possibly carcinogenic to humans (Group 2B) according to the International Agency for Research on Cancer . There is inadequate evidence in humans for the carcinogenicity of PhIP, but there is sufficient evidence in experimental animals .

Future Directions

Further studies are needed on the relationship between dietary carcinogens such as PhIP with cancer, obesity, and diabetes . Understanding the inhibition mechanisms of PhIP formation in a model system could also be a future direction .

Properties

IUPAC Name

2-nitro-6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17(18)19/h2-8H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWIYVXZLOSSJZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662111
Record name 1-(~2~H_3_)Methyl-2-nitro-6-phenyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303173-40-2
Record name 1H-Imidazo[4,5-b]pyridine, 1-(methyl-d3)-2-nitro-6-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303173-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(~2~H_3_)Methyl-2-nitro-6-phenyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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